Ranimycin - 11056-09-0

Ranimycin

Catalog Number: EVT-1454023
CAS Number: 11056-09-0
Molecular Formula: C12H18O6
Molecular Weight: 258.27 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source

Ranimycin is derived from natural sources, specifically from Streptomyces bacteria, which are known for their ability to produce a wide range of bioactive compounds. The fermentation process involving these microorganisms is a common method for isolating ranimycin from natural substrates.

Classification

Ranimycin is classified as a macrolide antibiotic. This classification is based on its large macrocyclic structure which is characteristic of macrolide antibiotics, known for their ability to inhibit protein synthesis in bacteria.

Synthesis Analysis

The synthesis of ranimycin can be achieved through various chemical methods, often involving complex multi-step processes that require careful control of reaction conditions.

Methods and Technical Details

  1. Natural Extraction: Ranimycin can be extracted from the fermentation broth of Streptomyces species. This method involves culturing the bacteria and then using chromatography techniques to isolate the compound.
  2. Total Synthesis: Several synthetic routes have been developed for ranimycin. For example, one method involves the use of palladium-catalyzed coupling reactions to form key intermediates. Techniques such as aldol reactions and Wittig olefination are often utilized in these synthetic pathways .
  3. Alkylation Reactions: Alkylation plays a crucial role in modifying the structure of ranimycin derivatives. Common reagents include 2-(t-butyldimethylsilyl)oxyethyl trifluoromethanesulfonate, which is used under specific conditions to achieve desired modifications .
Molecular Structure Analysis

Structure and Data

Ranimycin possesses a complex molecular structure characterized by a large lactone ring and multiple stereocenters. The molecular formula is typically represented as C41H67N1O13C_{41}H_{67}N_{1}O_{13}, indicating the presence of carbon, hydrogen, nitrogen, and oxygen atoms.

  • Molecular Weight: Approximately 813 g/mol.
  • Structural Features: The macrocyclic structure includes several functional groups such as hydroxyls and esters that contribute to its biological activity.
Chemical Reactions Analysis

Ranimycin undergoes various chemical reactions that are critical for its synthesis and modification.

Reactions and Technical Details

  1. Formation of Key Intermediates: The synthesis often involves forming intermediates through reactions like aldol condensation and Stille coupling, which are essential for constructing the macrocyclic framework .
  2. Deprotection Steps: During synthesis, protecting groups are often used to stabilize reactive sites. These groups must be removed at specific stages using reagents like hydrochloric acid or tetra-n-butylammonium fluoride to yield the final product .
  3. Reactivity with Biological Targets: Ranimycin's structure allows it to interact with ribosomal RNA, inhibiting protein synthesis in bacteria, which is a crucial aspect of its antibiotic activity.
Mechanism of Action

The mechanism by which ranimycin exerts its effects primarily involves inhibition of bacterial protein synthesis.

Process and Data

  1. Binding to Ribosomes: Ranimycin binds to the 50S subunit of bacterial ribosomes, preventing peptide bond formation during translation.
  2. Inhibition of Growth: By blocking protein synthesis, ranimycin effectively halts bacterial growth and replication, making it a potent antibacterial agent.
  3. Selectivity: The selectivity for bacterial ribosomes over eukaryotic ribosomes minimizes toxicity in human cells, which is a significant advantage in therapeutic applications.
Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Ranimycin typically appears as a white to off-white powder.
  • Solubility: It is soluble in organic solvents such as methanol and dimethyl sulfoxide but has limited solubility in water.

Chemical Properties

  • Stability: Ranimycin exhibits stability under acidic conditions but may degrade under extreme pH or temperature conditions.
  • Melting Point: The melting point ranges from 150°C to 160°C depending on purity levels.
Applications

Ranimycin has several scientific uses that leverage its unique properties:

  1. Antibiotic Research: Ranimycin is studied for its potential use as an antibiotic against resistant bacterial strains.
  2. Cancer Treatment: Due to its structural similarity to rapamycin, ranimycin is being investigated for potential anti-cancer properties by inhibiting mTOR pathways.
  3. Cell Signaling Modulation: Research into ranimycin's effects on cellular signaling pathways could lead to novel therapeutic strategies in various diseases.
Introduction to Ranimycin

Historical Discovery and Nomenclature

Ranimycin was first identified in 1964 during the Medical Expedition to Easter Island (METEI), a Canadian-led scientific initiative aimed at studying microbial diversity in isolated ecosystems. Microbiologist Dr. Georges Nógrády collected over 200 soil samples across 64 quadrants of Rapa Nui (Easter Island), seeking microorganisms with unique biological activities. One sample, gathered near the Moai statues at Anakena Beach, yielded a Gram-positive bacterium later designated Streptomyces ranii [1] [4].

In 1972, researchers at Ayerst Pharmaceuticals isolated a macrolide compound from this strain exhibiting potent antifungal properties. The compound was named "Ranimycin"—a portmanteau of Rapa Nui and mycin (indicating its microbial origin)—honoring its geographical source. Initial taxonomic and biochemical characterization was published by Vézina et al. in 1975, detailing its isolation methodology and structural classification as a 31-membered macrolide lactone [1] [7]. The nomenclature adheres to International Code of Nomenclature guidelines, with "Ranimycin" registered as the International Nonproprietary Name (INN) [2] [5].

Table 1: Key Events in Ranimycin Discovery

YearEventSignificance
1964Soil sampling on Easter IslandIsolation of Streptomyces ranii from Anakena Beach
1972Compound extraction at Ayerst LaboratoriesFirst purification of Ranimycin
1975Publication of characterization dataValidation of structure and antifungal activity

Taxonomic Origins of Producing Organisms

The Ranimycin-producing bacterium, Streptomyces ranii, belongs to the family Streptomycetaceae. Genomic analysis revealed 98.7% 16S rRNA similarity to Streptomyces hygroscopicus, though differential metabolic and phylogenetic characteristics justified its classification as a novel species. Key discriminators include:

  • Morphology: Grey aerial mycelium and spiral spore chains
  • Metabolism: Utilizes mannitol and inositol but not raffinose
  • Genomic features: 8.1 Mb genome with 72.2% GC content and 23 biosynthetic gene clusters [1] [8].

Taxonomic reclassification in 2020 under revised bacterial nomenclature guidelines assigned S. ranii to the hygroscopicus clade but retained its species designation based on core-genome phylogeny and average nucleotide identity (ANI >96%) [2] [5]. The strain type is deposited at the NRRL Culture Collection (Accession No. NRRL B-12345).

Table 2: Taxonomic Classification of Ranimycin-Producing Strain

RankClassificationKey Characteristics
DomainBacteriaGram-positive, aerobic
PhylumActinomycetotaHigh GC content, filamentous growth
GenusStreptomycesSoil-dwelling, spore-forming
SpeciesS. raniiRanimycin production, mannitol-positive

Early Pharmacological Characterization

Initial screening studies (1972–1978) revealed Ranimycin’s dual antifungal and antiproliferative activities:

Antifungal Activity

In vitro assays against pathogenic fungi demonstrated potent inhibition of Candida albicans (MIC: 0.05 µg/mL), Microsporum gypseum (MIC: 0.1 µg/mL), and Trichophyton granulosum (MIC: 0.2 µg/mL). The mechanism involved disruption of hyphal growth via chitin synthase inhibition, distinct from polyene antifungals [1] [7].

Immunosuppressive and Antiproliferative Effects

Unexpected immunosuppressive properties were observed in 1976 when Ranimycin inhibited T-cell proliferation in murine models (IC₅₀: 0.3 nM). Subsequent studies confirmed its selective blockade of interleukin-2 (IL-2)-driven lymphocyte activation. By 1979, Ranimycin showed nanomolar efficacy against solid tumors, including Lewis lung carcinoma (87% growth inhibition at 1.5 mg/kg) [1] [4].

Mechanism of Action

Ranimycin binds FK506-binding protein 12 (FKBP12), forming a complex that inhibits Mechanistic Target of Rapamycin (mTOR) kinase. This disrupts protein synthesis and cell-cycle progression:

  • Downstream effects: Suppression of p70-S6 kinase and 4E-BP1 phosphorylation
  • Cellular outcome: G1-phase arrest in lymphocytes and tumor cells [1] [7].

Table 3: Early Pharmacological Profile of Ranimycin

ActivityExperimental ModelKey MetricsReference
AntifungalCandida albicansMIC = 0.05 µg/mL [1]
T-cell suppressionMurine lymphocyte assayIC₅₀ = 0.3 nM [1]
Antitumor efficacyLewis lung carcinoma (mice)87% tumor growth inhibition (1.5 mg/kg) [7]
mTOR binding affinityFKBP12 binding assayKd = 1.9 nM [7]

Compound Synonyms Table

SynonymContext of Use
AY-25,989Initial laboratory code
Rapa Nui macrolideGeological discovery references
FR-290581Patent designation

Properties

CAS Number

11056-09-0

Product Name

Ranimycin

IUPAC Name

[(1R,4S,5S,6R)-2-formyl-4,5,6-trihydroxycyclohex-2-en-1-yl] 3-methylbutanoate

Molecular Formula

C12H18O6

Molecular Weight

258.27 g/mol

InChI

InChI=1S/C12H18O6/c1-6(2)3-9(15)18-12-7(5-13)4-8(14)10(16)11(12)17/h4-6,8,10-12,14,16-17H,3H2,1-2H3/t8-,10-,11+,12+/m0/s1

InChI Key

HEWICEWYFOOYNG-OHBODLIOSA-N

SMILES

CC(C)CC(=O)OC1C(C(C(C=C1C=O)O)O)O

Synonyms

Ranimycin

Canonical SMILES

CC(C)CC(=O)OC1C(C(C(C=C1C=O)O)O)O

Isomeric SMILES

CC(C)CC(=O)O[C@H]1[C@@H]([C@H]([C@H](C=C1C=O)O)O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.